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Compound of Interest

Compound Name: 2-(4-Phenoxyphenoxy)ethanamine

CAS No.: 72490-14-3

Cat. No.: B3023596

Get Quote

Protocols for 2-(4-Phenoxyphenoxy)ethanamine
(CAS 72490-14-3)
Introduction & Molecule Profile[1][2][3][4]
2-(4-Phenoxyphenoxy)ethanamine is a primary amine tethered to a diphenyl ether scaffold

via an ethyl linker. This structural motif is a "privileged scaffold" in bioactive small molecules,

most notably serving as the core amine precursor for Fenoxycarb (an insect growth regulator)

and various sodium channel blockers used in pain management.

In modern drug discovery, this molecule is increasingly utilized as a lipophilic linker in PROTAC

(Proteolysis Targeting Chimera) design and fragment-based drug discovery (FBDD). The

diphenyl ether moiety provides significant lipophilicity (

) and metabolic stability, while the primary amine serves as a versatile handle for
diversification.
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Property Specification

IUPAC Name 2-(4-phenoxyphenoxy)ethan-1-amine

CAS Number 72490-14-3

Molecular Weight 229.28 g/mol

Appearance Off-white solid (often supplied as HCl salt)

Solubility
Soluble in DMSO, DMF, MeOH, DCM.[1][2][3][4]

Poor water solubility (Free Base).

Key Reactivity
Nucleophilic attack (Amine), Electrophilic

substitution (Aromatic rings - slow)

Core Reaction Pathways
The utility of 2-(4-Phenoxyphenoxy)ethanamine lies in its ability to introduce the bulky,

lipophilic phenoxyphenoxy group into a target molecule. The following diagram outlines the

three primary derivatization pathways covered in this guide.
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Figure 1: Primary synthetic workflows for the functionalization of 2-(4-
Phenoxyphenoxy)ethanamine.
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Detailed Experimental Protocols
Protocol A: Carbamate Synthesis (Fenoxycarb Analog)
This protocol describes the synthesis of ethyl N-[2-(4-phenoxyphenoxy)ethyl]carbamate

(Fenoxycarb) or related analogs. This reaction is highly sensitive to water; anhydrous

conditions are critical to prevent hydrolysis of the chloroformate.

Reagents:

Substrate: 2-(4-Phenoxyphenoxy)ethanamine (1.0 equiv)

Reagent: Ethyl Chloroformate (1.1 equiv)

Base: Triethylamine (TEA) or Diisopropylethylamine (DIEA) (2.5 equiv if using HCl salt; 1.2

equiv if free base)

Solvent: Anhydrous Dichloromethane (DCM) (

concentration)

Step-by-Step Methodology:

Preparation: Charge a flame-dried round-bottom flask with the amine substrate and a

magnetic stir bar. Purge with nitrogen (

).

Solvation: Add anhydrous DCM via syringe. If the amine is an HCl salt, the suspension may

not clear until the base is added.

Deprotonation: Cool the mixture to

(ice bath). Add TEA dropwise. Stir for 10 minutes. The solution should become clear (free
base formation).

Addition: Add Ethyl Chloroformate dropwise over 5 minutes. Note: Exothermic reaction.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor

by TLC (Hexane/EtOAc 7:3) or LCMS.
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Workup: Quench with saturated

solution. Extract with DCM (

). Wash combined organics with brine, dry over

, and concentrate.

Purification: Flash column chromatography (Gradient: 0–30% EtOAc in Hexanes). The

carbamate product typically elutes later than the starting material due to hydrogen bonding

capability.

Expert Insight: If synthesizing Urea analogs instead of carbamates, replace Ethyl

Chloroformate with the corresponding Isocyanate. No base is required for the isocyanate

reaction if using the free amine.

Protocol B: High-Efficiency Amide Coupling (Linker Synthesis)
For connecting this scaffold to carboxylic acids (e.g., E3 ligase ligands), HATU is the preferred

coupling agent due to the steric bulk of the diphenyl ether tail potentially hindering the reaction

site.

Reagents:

Amine: 2-(4-Phenoxyphenoxy)ethanamine (1.0 equiv)

Carboxylic Acid: Target Acid (1.0 equiv)

Coupling Agent: HATU (1.1 equiv)

Base: DIEA (3.0 equiv)

Solvent: DMF (anhydrous)

Step-by-Step Methodology:

Activation: In a vial, dissolve the Carboxylic Acid and HATU in DMF. Add 1.0 equiv of DIEA.

Stir for 5 minutes to form the activated ester (O-At ester). Color change to yellow/orange is

common.
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Addition: Add the Amine (dissolved in minimal DMF) to the activated acid mixture. Add the

remaining DIEA.

Incubation: Stir at RT for 1–12 hours.

Validation: Check LCMS. The diphenyl ether moiety gives a strong UV signal at 254 nm and

280 nm.

Workup (Pre-HPLC): Dilute with EtOAc. Wash vigorously with

(aq) (

) to remove DMF. Wash with saturated

and brine.

Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Caution: The product will be very lipophilic. Ensure the gradient goes to 95% or 100%

ACN to elute the product.

Protocol C: Reductive Amination (Secondary Amine Formation)
This protocol is used to create N-alkylated derivatives, often to modulate the pKa of the basic

nitrogen.

Reagents:

Amine: 2-(4-Phenoxyphenoxy)ethanamine (1.0 equiv)

Aldehyde/Ketone: (1.1 equiv)

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

Acid Catalyst: Acetic Acid (1–2 drops, catalytic)

Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step Methodology:
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Imine Formation: Mix Amine and Aldehyde in DCE. Add Acetic Acid. Stir for 30–60 minutes at

RT. Note: Pre-forming the imine is crucial for steric aldehydes.

Reduction: Add STAB in one portion.

Reaction: Stir overnight (12–16 hours) under

.

Quench: Add saturated

solution and stir vigorously for 15 minutes to quench unreacted borohydride.

Extraction: Extract with DCM.

Purification: Since the product is a secondary amine, standard silica chromatography may

cause streaking. Use DCM/MeOH/

(95:5:0.5) or amine-functionalized silica.

Quality Control & Analytical Data
NMR Interpretation
The proton NMR (

-NMR) of this scaffold is distinct. Use these signals to validate structural integrity:

Diphenyl Ether Region (6.8 – 7.4 ppm): You will see a complex set of multiplets integrating to

9 protons.

The 4 protons on the central ring (attached to the ethyl chain) often appear as two

doublets (AA'BB' system) if the ether oxygen induces sufficient symmetry, but often

overlap with the terminal phenyl ring.

Linker Region (3.0 – 4.1 ppm):

: Triplet around

4.0–4.1 ppm.
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: Triplet around

2.9–3.1 ppm (shifts downfield to

3.5 ppm upon acylation/carbamoylation).

Troubleshooting Guide
Issue Probable Cause Solution

Low Yield (Amide Coupling)
Amine HCl salt not neutralized.

[2]

Ensure at least 3.0 equiv of

DIEA is used to free-base the

amine and scavenge the acid

generated by HATU.

Streaking on TLC
Free amine interaction with

silica.

Add 1% Triethylamine to the

TLC eluent or use neutralized

silica.

Product stuck on HPLC

Column
High lipophilicity.

Wash column with 100%

Isopropanol or THF after the

run. Standard ACN/Water

gradients may not elute it if

stopped at 95%.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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